molecular formula C13H18N2O2 B2507099 Tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate CAS No. 2248302-70-5

Tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate

Cat. No. B2507099
CAS RN: 2248302-70-5
M. Wt: 234.299
InChI Key: YRUSHDOQOMJVHE-UHFFFAOYSA-N
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Description

Tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . They are also used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, the same group prepared Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid and 6-(diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine by the “self-assembly” of the ligand, NaOH, and EuCl 3 ·6H 2 O in a ratio of 3:3:1 in methanol .

properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)11-7-6-9-10(15-11)5-4-8-14-9/h6-7,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUSHDOQOMJVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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